molecular formula C10H16Cl2N2O2 B2516006 Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride CAS No. 1303889-60-2

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride

Cat. No. B2516006
CAS RN: 1303889-60-2
M. Wt: 267.15
InChI Key: MCRBGSPOROORBJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride is a compound that has been the subject of various synthetic studies due to its relevance in medicinal chemistry and as a building block for more complex molecules. The compound is characterized by the presence of a pyridine ring, a versatile moiety in drug design, and an amino acid ester structure, which is a common feature in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds has been explored through different methods. For instance, an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for the synthesis of an orally active antagonist, was achieved by hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary . Another study describes the asymmetric synthesis of a β-amino acid analog of l-azatyrosine starting from a commercially available reagent, which is indicative of the methodologies that could be applied to synthesize the compound .

Molecular Structure Analysis

Although the exact molecular structure of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride is not directly discussed, related structures have been analyzed. For example, the crystal structure of a similar pyridine derivative was determined by X-ray diffraction, which could provide insights into the molecular conformation and potential interactions of the compound of interest .

Chemical Reactions Analysis

The compound's pyridine moiety and amino ester functionality suggest that it could participate in various chemical reactions. Domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles have been used to synthesize functionalized 2-aminohydropyridines and 2-pyridinones . Additionally, reactions of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds have been shown to proceed with high regioselectivity . These studies demonstrate the reactivity patterns that could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as solubility, melting points, and crystal packing, can be inferred from the crystallographic data and synthetic methods described . The presence of both polar and nonpolar groups within the molecule suggests a degree of solubility in various solvents, which is important for its application in further chemical transformations.

Scientific Research Applications

Role in Flavor Chemistry and Food Science

Research on branched aldehydes, which share structural motifs with Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride, highlights their importance in flavor compounds in food products. These compounds are produced and degraded from amino acids, influencing the formation of desired flavor profiles in both fermented and non-fermented foods. Understanding the metabolic pathways of related compounds can aid in controlling the formation of flavor compounds in the food industry (Smit, Engels, & Smit, 2009).

Contributions to Analytical Chemistry and Toxicology

The study of heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices offers insights into the carcinogenic potential of related compounds. Analytical techniques developed for HAAs can be adapted for investigating Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride, facilitating qualitative and quantitative analysis of its metabolites in food products and biological samples. This research contributes to understanding the biological effects and exposure risks of structurally similar compounds (Teunissen et al., 2010).

Implications in Polymer and Materials Science

Studies on xylan derivatives illustrate the potential of Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride in developing new biopolymer ethers and esters. Chemical modifications leading to specific properties based on functional groups and substitution patterns offer avenues for creating novel materials with applications ranging from drug delivery to antimicrobial agents. Such research underscores the compound's relevance in synthesizing materials with tailored properties for various applications (Petzold-Welcke et al., 2014).

Neuropharmacological and Toxicological Aspects

The metabolic pathways and toxicological profiles of compounds like dihydrolipoamide dehydrogenase, which share functional similarities with Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride, highlight its potential in neuropharmacology. Understanding these pathways is crucial for assessing the neuroprotective and therapeutic applications of related compounds, as well as their potential toxicological impacts on the nervous system (Carothers, Pons, & Patel, 1989).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8;;/h2-5,9H,6-7,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRBGSPOROORBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(pyridin-4-ylmethyl)propanoate dihydrochloride

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